N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide
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Overview
Description
N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a pyridine derivative and a suitable amine.
Coupling Reaction: The pyrimidine core is then coupled with a nitrobenzamide derivative using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained by reacting the intermediate with a methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, particularly in targeting specific molecular pathways involved in tumor growth and progression.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. By binding to these targets, it can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific context and type of cancer being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound shares a similar core structure and is used in the synthesis of various derivatives.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another pyrimidine derivative with potential biological activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic properties.
Uniqueness
N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide stands out due to its unique combination of a pyridine and pyrimidine moiety, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to target specific molecular pathways involved in cancer makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c1-15-12-18(26-22(30)16-4-2-6-19(13-16)29(31)32)7-8-20(15)27-23-25-11-9-21(28-23)17-5-3-10-24-14-17/h2-14H,1H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLQASXFVTRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.